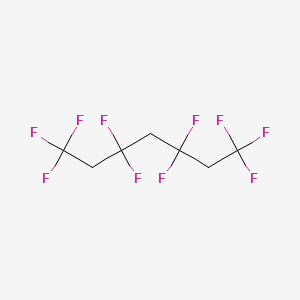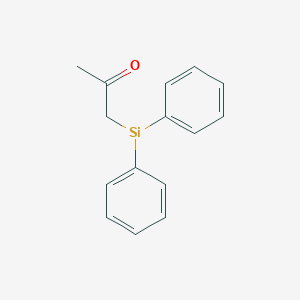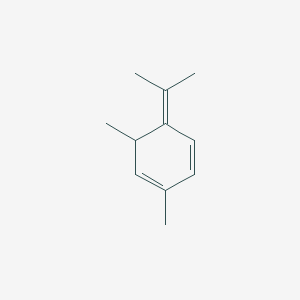
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium center coordinated to a diazene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor with the appropriate diazene ligand. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the ruthenium center.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the ligand being substituted.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
Applications De Recherche Scientifique
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: Due to its unique electronic properties, the compound is studied for potential use in the development of advanced materials, such as conductive polymers and molecular electronics.
Biological Studies:
Industrial Applications: The compound’s catalytic properties make it a candidate for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate exerts its effects involves the coordination of the diazene ligand to the ruthenium center. This coordination alters the electronic properties of the ruthenium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);chloride
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);nitrate
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);sulfate
Uniqueness
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is unique due to the presence of the diperchlorate anion, which can influence the compound’s solubility, stability, and reactivity. This distinguishes it from similar compounds with different counterions, which may exhibit different chemical and physical properties.
Propriétés
Numéro CAS |
139242-61-8 |
|---|---|
Formule moléculaire |
C36H33Cl2N9O8Ru |
Poids moléculaire |
891.7 g/mol |
Nom IUPAC |
(3-methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C12H11N3.2ClHO4.Ru/c3*1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12;2*2-1(3,4)5;/h3*2-9H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clé InChI |
WQPPMCILGVLGDJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)

![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)

